molecular formula C20H22ClN2O2+ B14966517 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B14966517
M. Wt: 357.9 g/mol
InChI Key: VOORNZAPIFXLDN-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hexahydroimidazo[1,2-a]pyridin-1-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

    Addition of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions using methoxy-substituted aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.

    4-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Another chalcone derivative with a different substitution pattern.

Uniqueness

3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorophenyl and methoxyphenyl groups, along with the hexahydroimidazo[1,2-a]pyridin-1-ium core, makes it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C20H22ClN2O2+

Molecular Weight

357.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H22ClN2O2/c1-25-18-7-3-2-6-17(18)22-14-20(24,15-9-11-16(21)12-10-15)23-13-5-4-8-19(22)23/h2-3,6-7,9-12,24H,4-5,8,13-14H2,1H3/q+1

InChI Key

VOORNZAPIFXLDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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